molecular formula C17H25FN2O7 B056822 5'-Octanoyl-5-fluoro-2'-deoxyuridine CAS No. 118694-10-3

5'-Octanoyl-5-fluoro-2'-deoxyuridine

Cat. No. B056822
M. Wt: 388.4 g/mol
InChI Key: UPKOVIISKGPRGG-XKVFNRALSA-N
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Description

5-Fluoro-2’-deoxyuridine, also known as FdUMP and floxuridine, is a molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine . It acts as a suicide inhibitor of thymidylate synthase (TS), inhibiting the deoxynucleotide biosynthesis, which stops the rapid proliferation of fast-growing tumors . It is therefore widely used as a cancer treatment .


Synthesis Analysis

The prodrug 5-fluorouracil (5-FU) was the first antimetabolite used as a TS inhibitor . It penetrates the cell through the same facilitated transport mechanism as the uracil . For 5-FU to inhibit TS by its mechanism of action, it must first be bioactivated through a series of reactions . 5-FU ends up becoming 5-FdUMP (the active form of the drug), that is, the one that is really going to be recognized by the TS and thus be able to inhibit it .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-2’-deoxyuridine is 246.19 g·mol . The chemical formula is C9H11FN2O5 .

Scientific Research Applications

  • Bioactivation and Antitumor Activity : 3', 5'-diesters of FUdR, including 5'-Octanoyl-5-fluoro-2'-deoxyuridine, show varying degrees of bioactivation and antitumor activity. The hydrolytic regeneration behavior of these compounds with different acyl chain lengths affects their susceptibility to hydrolysis and antitumor activity. Longer alkyl chain diesters, including octanoyl, have shown improved antitumor activities due to their slow rates of FUdR regeneration with esterases (Kawaguchi et al., 1985).

  • Clinical Applications in Cancer Chemotherapy : 5-fluoro-2'-deoxyuridine has been clinically used for palliation in advanced cancer, particularly effective against breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).

  • Esterase Activity in Drug Hydrolysis : The activity of esterase in hydrolyzing diesters of 5-fluoro-2'-deoxyuridine, including octanoyl derivatives, is influenced by the acyl chain length. Longer alkyl chain diesters exhibit higher antitumor activity partly due to their slow hydrolysis rates (Kawaguchi et al., 1985).

  • DNA Synthesis Inhibition : 5-fluoro-2'-deoxyuridine and its derivatives, like 5'-Octanoyl-5-fluoro-2'-deoxyuridine, are used in inhibiting DNA synthesis. This is achieved through incorporation into DNA by DNA polymerases, thereby disrupting normal DNA synthesis and function (Tanaka et al., 1981).

  • Effects on DNA Metabolism : 5-fluoro-2'-deoxyuridine impacts DNA metabolism, as observed in HeLa cells, by inhibiting DNA incorporation and affecting the dTTP pool size, leading to shifts in DNA fragment sizes (Cheng & Nakayama, 1983).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

There is ongoing research into the effects of 5-fluoro-2’-deoxyuridine and its potential applications. For example, it has been used in studies of aging in Caenorhabditis elegans .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKOVIISKGPRGG-XKVFNRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152208
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Octanoyl-5-fluoro-2'-deoxyuridine

CAS RN

118694-10-3
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Octanoyl-5-fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S FUKUSHIMA, Y HAYASHI… - Journal of …, 1989 - jstage.jst.go.jp
… 5’-Octanoyl-5-fluoro2’—deoxyuridine (5’-octanoyl FdUrd) was obtained by reacting FdUrd with an equimolar acid anhydride below 0 C and a small amount of 3'octanoyl-FdUrd was …
Number of citations: 2 www.jstage.jst.go.jp

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